4-azido-N-benzylbenzamide
Overview
Description
4-azido-N-benzylbenzamide is an organic compound that belongs to the class of azides and benzamides It is characterized by the presence of an azido group (-N₃) attached to the benzyl group of benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-N-benzylbenzamide typically involves the azidation of benzyl alcohol derivatives followed by amidation. One common method involves the use of azidotrimethylsilane (TMSN₃) as the azide source in the presence of copper (II) triflate (Cu(OTf)₂) to achieve azidation under mild conditions . The subsequent amidation can be carried out using various amines and carboxylic acids under ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes for azidation and amidation reactions. These methods utilize recyclable catalysts and green chemistry principles to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
4-azido-N-benzylbenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Azidation: Azidotrimethylsilane (TMSN₃) and copper (II) triflate (Cu(OTf)₂) are commonly used for azidation.
Reduction: Triphenylphosphine is a common reducing agent for converting azides to amines.
Cycloaddition: Alkynes and copper catalysts are used for [3+2] cycloaddition reactions.
Major Products
Substitution: Various substituted benzamides.
Reduction: Benzylamine derivatives.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
4-azido-N-benzylbenzamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocycles and functionalized molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in bioconjugation and labeling studies.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 4-azido-N-benzylbenzamide involves its interaction with molecular targets through the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole linkages. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules . Additionally, its derivatives have been studied for their dual modulation of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor (PPAR) pathways, which are involved in metabolic syndrome .
Comparison with Similar Compounds
Similar Compounds
- N-benzylbenzamide
- N-phenethylbenzamide
- N-benzyloxybenzamide
Uniqueness
4-azido-N-benzylbenzamide is unique due to the presence of the azido group, which imparts distinct reactivity and functionalization potential compared to other benzamide derivatives. This makes it particularly valuable in click chemistry and bioorthogonal applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and materials science.
Properties
IUPAC Name |
4-azido-N-benzylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-18-17-13-8-6-12(7-9-13)14(19)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDULCIWWEBFPFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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